3'-Chloro-4-dimethylaminoazobenzene
Description
Historical Context of Aminoazo Dye Carcinogenesis Studies
The investigation into the carcinogenic properties of aminoazo dyes dates back to the early 20th century. Early studies with compounds like 4-dimethylaminoazobenzene (DAB), also known as "butter yellow," revealed their potent ability to induce liver tumors in experimental animals. nih.gov This discovery was a landmark in cancer research, providing a reproducible model to study the chemical induction of cancer and shifting the focus towards environmental and industrial chemicals as potential carcinogens. These initial findings spurred decades of research into the structure-activity relationships of these dyes, aiming to understand how modifications to their chemical structure influence their cancer-causing potential.
Significance of Substituted Aminoazo Dyes in Mechanistic Investigations
The use of substituted aminoazo dyes, those with various chemical groups added to their basic structure, has been crucial for dissecting the mechanisms of chemical carcinogenesis. By systematically altering the substituents on the aromatic rings, researchers have been able to probe the metabolic activation and detoxification pathways of these compounds. It became evident that many aminoazo dyes are not carcinogenic in their original form but require metabolic activation by enzymes in the body to become ultimate carcinogens that can interact with cellular macromolecules like DNA and proteins.
Studies with derivatives such as 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-Me-DAB) have been particularly informative. Research has shown that the carcinogenicity of these compounds is linked to their metabolism, which can involve N-demethylation, azo bond reduction, and ring hydroxylation. nih.gov The position of the substituent on the aromatic ring has been found to be a critical determinant of carcinogenic activity. For instance, studies on various methyl, chloro, and nitro derivatives of 4-dimethylaminoazobenzene have demonstrated that the 3'-position is often associated with higher carcinogenic potency compared to the 2'- or 4'-positions.
Overview of 3'-Chloro-4-dimethylaminoazobenzene within the Aminoazo Dye Class
This compound is a derivative of 4-dimethylaminoazobenzene, with a chlorine atom substituted at the 3'-position of the aniline (B41778) ring. This specific substitution places it within a group of halogenated aminoazo dyes that have been of interest in carcinogenesis research. Early comparative studies indicated that the carcinogenic activity of this compound is comparable to that of the parent compound, 4-dimethylaminoazobenzene. This finding underscores the importance of the 3'-position in influencing the biological activity of this class of compounds.
The study of such substituted derivatives is essential for building a comprehensive understanding of how subtle changes in chemical structure can impact the carcinogenic process, from metabolic fate to the ultimate interaction with critical cellular targets.
Below is a table summarizing the key properties of this compound and its parent compound.
| Property | This compound | 4-dimethylaminoazobenzene (DAB) |
| Chemical Formula | C₁₄H₁₄ClN₃ | C₁₄H₁₅N₃ |
| Molecular Weight | 259.73 g/mol | 225.29 g/mol |
| CAS Number | 3789-77-3 | 60-11-7 |
| Appearance | - | Yellow crystalline leaflets or orange powder nih.gov |
| Solubility | - | Soluble in alcohol, benzene, chloroform, ether, petroleum ether, mineral acids, and oils. nih.gov |
| Melting Point | - | 114-117 °C |
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXJMMRLCEJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037483 | |
| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
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Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-77-3, 2242184-62-7 | |
| Record name | 4-[2-(3-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aniline, N,N-dimethyl-p-((m-chlorophenyl)azo)- | |
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| Record name | Aniline,N-dimethyl- | |
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| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
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| Record name | 4-(3-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |
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| Record name | 3'-Chloro-4-dimethylaminoazobenzene | |
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Metabolic Activation Pathways of 3 Chloro 4 Dimethylaminoazobenzene
Enzymatic N-Demethylation Processes
The initial steps in the metabolic activation of many N,N-dimethylaminoazo compounds involve the enzymatic removal of one or both methyl groups from the tertiary amine. This process of N-demethylation is primarily catalyzed by the cytochrome P450 superfamily of enzymes.
Role of Cytochrome P450 Isozymes in Initial N-Demethylation
The cytochrome P450 (CYP) system, a diverse group of heme-containing monooxygenases, plays a central role in the metabolism of a wide array of xenobiotics, including azo dyes. Specific isozymes within the CYP1, CYP2, and CYP3 families are known to be involved in the N-demethylation of various substrates. While the specific isozymes responsible for the N-demethylation of 3'-Chloro-4-dimethylaminoazobenzene have not been definitively identified in the reviewed literature, it is well-established that lipophilic dyes readily access these oxidative enzymes located primarily in the liver. nih.gov The process involves an oxidative reaction that converts the N-methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to yield the N-demethylated metabolite and formaldehyde.
Sequential N-Demethylation and Metabolite Identification
The N-demethylation of this compound can occur sequentially. The first demethylation step results in the formation of 3'-Chloro-4-monomethylaminoazobenzene. This primary metabolite can then undergo a second N-demethylation to yield 3'-Chloro-4-aminoazobenzene. The identification of these metabolites is crucial for understanding the complete metabolic profile of the parent compound. Studies on the related compound, 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-Me-DAB), have shown that N-demethylated products are detected in the bile of rats. nih.gov
N-Hydroxylation and Esterification Reactions
Following N-demethylation, the resulting primary and secondary amines can undergo N-hydroxylation, a critical activation step that can lead to the formation of highly reactive species.
Formation of N-Hydroxy Derivatives
N-hydroxylation is the enzymatic addition of a hydroxyl group to the nitrogen atom of an amino group, forming an N-hydroxy derivative. This reaction is also mediated by cytochrome P450 enzymes. For related aminoazo dyes, this metabolic step is considered a key activation pathway. The resulting N-hydroxy metabolites are often more chemically reactive than the parent amine.
Subsequent Esterification to Reactive Electrophiles
The N-hydroxy metabolites can be further activated through esterification, a reaction in which an acyl group is transferred to the hydroxylamino group. This process, often catalyzed by sulfotransferases or acetyltransferases, results in the formation of highly unstable and reactive electrophilic esters. These electrophiles can readily react with cellular nucleophiles, such as DNA, RNA, and proteins, which is a critical event in the initiation of toxicity and carcinogenicity for many chemical carcinogens. While direct evidence for the esterification of N-hydroxy-3'-Chloro-4-dimethylaminoazobenzene metabolites is not detailed in the available literature, this pathway is a well-documented mechanism for the metabolic activation of other carcinogenic aminoazo dyes.
Azo Reduction and Ring Hydroxylation Pathways
In addition to N-oxidation pathways, this compound can also be metabolized through reduction of the azo bond and hydroxylation of the aromatic rings.
Azo reduction involves the cleavage of the -N=N- bond, which results in the formation of two separate aromatic amines. This reaction can be catalyzed by both hepatic microsomal azoreductases and by enzymes produced by the intestinal microflora. nih.gov The reduction of the azo linkage generally leads to a loss of color and can be considered a detoxification pathway in some contexts. However, the resulting aromatic amines can themselves be subject to further metabolic activation, including N-hydroxylation.
Ring hydroxylation is another important metabolic pathway catalyzed by cytochrome P450 enzymes. This involves the introduction of a hydroxyl group onto one of the aromatic rings of the azo compound. For the related compound 3'-Me-DAB, aryl hydroxylated products have been detected in bile. nih.gov This hydroxylation can occur at various positions on either of the two aromatic rings and generally increases the water solubility of the compound, facilitating its excretion.
Mechanisms of Azo Bond Cleavage
The initial and a highly significant step in the metabolism of many azo compounds is the reductive cleavage of the azo bond (–N=N–). This reaction breaks the molecule into two separate aromatic amine molecules. This process is largely carried out by enzymes known as azoreductases. juniperpublishers.com These enzymes are found in various organisms, including the microflora of the human gut and in liver cells. nih.govtandfonline.com The reduction can occur under anaerobic conditions, such as those found in the lower gastrointestinal tract, and also to some extent in the liver. researchgate.net
The cleavage of the azo bond in this compound is presumed to yield two primary metabolites: 4-amino-N,N-dimethylaniline and 3-chloroaniline (B41212). This reductive process is generally considered a detoxification pathway for many carcinogenic azo dyes, as the resulting aromatic amines are often less carcinogenic than the parent compound. nih.gov However, some of the resulting aromatic amines can themselves be subject to further metabolic activation to carcinogenic forms. nih.gov
The reaction mechanism for azoreduction typically involves the transfer of electrons from reduced flavin mononucleotide (FMN) or other cofactors like NADPH to the azo compound, leading to the breakage of the nitrogen-nitrogen double bond. juniperpublishers.com
Table 1: General Mechanisms of Azo Bond Cleavage
| Mechanism | Description | Key Enzymes | Resulting Metabolites (from this compound) |
| Reductive Cleavage | The enzymatic reduction of the azo bond (–N=N–), leading to the formation of two separate aromatic amines. | Azoreductases (liver and gut microbiota) | 4-amino-N,N-dimethylaniline and 3-chloroaniline |
Hydroxylation of Aromatic Rings and Further Metabolites
Following or in parallel with azo bond cleavage, the aromatic rings of this compound and its metabolites can undergo hydroxylation. This process is primarily mediated by the cytochrome P450 monooxygenase system, a family of enzymes abundant in the liver. nih.gov
Hydroxylation can occur at various positions on both aromatic rings. For instance, the aniline (B41778) ring can be hydroxylated, and the N,N-dimethylamino group can undergo N-demethylation to form N-methylamino and amino derivatives. These demethylated metabolites can then be N-hydroxylated, a critical activation step often linked to the carcinogenicity of aminoazo dyes. nih.gov The rate of N-hydroxylation of the N-methyl-4-aminoazobenzene derivatives has been shown to correlate with the carcinogenic activity of the parent N,N-dimethyl-4-aminoazobenzene (DAB) compounds. nih.gov
The presence of the chlorine atom on the prime ring is expected to influence the positions and rates of hydroxylation due to its electronic effects on the aromatic system. eurochlor.org Halogenation can sometimes alter the metabolic profile, potentially leading to different toxicological outcomes compared to the non-halogenated parent compound. nih.gov
Influence of Enzyme Induction and Inhibition on Metabolism
The metabolism of this compound can be significantly altered by the presence of other chemicals that induce or inhibit the activity of metabolic enzymes, particularly the cytochrome P450 system.
Effects of Xenobiotic Inducers (e.g., Methylcholanthrene, Phenobarbital)
Xenobiotic compounds like 3-methylcholanthrene (B14862) and phenobarbital (B1680315) are well-known inducers of cytochrome P450 enzymes. nih.gov However, they induce different families of these enzymes.
3-Methylcholanthrene is a prototypical inducer of the CYP1A family of enzymes. nih.gov These enzymes are involved in the metabolism of various aromatic compounds. Induction by methylcholanthrene could potentially enhance the rate of aromatic hydroxylation of this compound. Studies on related azo dyes have shown that methylcholanthrene can influence their carcinogenic potential, although the specific effects can be complex. nih.gov
Phenobarbital primarily induces the CYP2B and CYP3A families of cytochrome P450. nih.gov These enzymes are also involved in the metabolism of a wide range of xenobiotics. The administration of phenobarbital has been shown to affect the metabolism and carcinogenicity of the related compound 3'-methyl-4-dimethylaminoazobenzene. tandfonline.com The simultaneous administration of phenobarbital with this related azo dye was found to inhibit the initiation of carcinogenesis. nih.gov
Table 2: Effects of Xenobiotic Inducers on Metabolism
| Inducer | Cytochrome P450 Family Induced | Potential Effect on Metabolism of this compound |
| 3-Methylcholanthrene | CYP1A family | Increased rate of aromatic hydroxylation |
| Phenobarbital | CYP2B and CYP3A families | Altered rates of N-demethylation and hydroxylation |
Specific Enzyme Inhibition Studies
For example, studies on the parent compound, 4-dimethylaminoazobenzene (DAB), have shown that its metabolism via DAB reductase can be inhibited by compounds like chlorpromazine (B137089) hydrochloride. nih.gov Such inhibition would slow down the detoxification of the azo dye through reductive cleavage. Conversely, inhibition of the cytochrome P450 enzymes responsible for activating hydroxylation reactions could decrease the formation of reactive metabolites. The formation of a metabolite-cytochrome P450 complex is a mechanism of time-dependent inhibition that has been observed for other compounds and could potentially occur with metabolites of this compound. nih.gov
Mechanisms of Molecular Interaction and Damage Induction by 3 Chloro 4 Dimethylaminoazobenzene Metabolites
DNA Adduct Formation
The covalent binding of chemical metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. nih.gov For aromatic amines like the aminoazobenzenes, metabolic activation is a prerequisite for the formation of these adducts. This process typically involves N-hydroxylation followed by esterification to create a highly reactive electrophilic species.
While specific adducts for 3'-Chloro-4-dimethylaminoazobenzene have not been characterized in the available literature, studies on analogous compounds provide significant insight into the likely structures. Research on the carcinogenic azo dye N-methyl-4-aminoazobenzene (MAB) has identified several DNA adducts. Following administration of MAB to rats, two primary adducts were initially identified in hepatic DNA: 3-(deoxyguanosin-N2-yl)-MAB and N-(deoxyguanosin-8-yl)-MAB. nih.gov
Further studies using N-benzoyloxy-N-methyl-4-aminoazobenzene, a synthetic model for the ultimate carcinogenic metabolite of MAB and DAB, have confirmed these findings and identified additional minor adducts. nih.gov The reaction of this ultimate carcinogen with deoxyguanosine or DNA in vitro yields a profile of adducts that is consistent with those found in vivo. nih.gov The major adducts are formed at the guanine (B1146940) base, but adducts with other bases, such as adenine (B156593), have also been detected. nih.gov
| Analogous Compound | Identified DNA Adducts | Position of Adduct Formation | Significance |
|---|---|---|---|
| N-methyl-4-aminoazobenzene (MAB) | N-(deoxyguanosin-8-yl)-MAB (C8-dG) | C8 of Guanine | Major adduct initially formed, but rapidly repaired. nih.gov |
| N-methyl-4-aminoazobenzene (MAB) | 3-(deoxyguanosin-N2-yl)-MAB (N2-dG) | N2 of Guanine | More persistent adduct. nih.gov |
| N-benzoyloxy-N-methyl-4-aminoazobenzene | N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8 of Guanine | Major product in vitro. nih.gov |
| N-benzoyloxy-N-methyl-4-aminoazobenzene | 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2 of Guanine | Second major product from in vitro reaction with DNA. nih.gov |
A predominant target for many aromatic amine carcinogens is the C8 position of guanine. The formation of N-(deoxyguanosin-8-yl) adducts is a well-documented phenomenon. For instance, the reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene with deoxyguanosine results in the formation of N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene as the major product. nih.gov The initial evidence for this substitution at the C8 position came from a series of chemical and spectroscopic analyses which demonstrated the stability of the product under conditions where a 7-substituted guanosine (B1672433) would be labile. researchgate.net This high regioselectivity for the C8 position is a key feature of the interaction of reactive metabolites of polycyclic arylamines with DNA. nih.gov It is therefore highly probable that a metabolite of this compound would also exhibit a preference for forming an adduct at the C8 position of guanine.
The formation of these DNA adducts is mediated by highly reactive electrophilic intermediates. For aromatic amines, these are believed to be arylnitrenium ions. These ions are generated from the metabolic activation of the parent compound, typically through N-hydroxylation followed by the formation of a reactive ester (e.g., an N-sulfonyloxy or N-acetoxy derivative), which then heterolytically cleaves to yield the arylnitrenium ion. nih.gov
These arylnitrenium ions are potent electrophiles that readily react with nucleophilic sites on DNA bases. The reaction of an arylnitrenium ion with guanine is thought to be the primary pathway leading to the formation of the C8-guanine adducts. nih.gov Although the arylnitrenium ions derived from monocyclic arylamines are generally short-lived, their formation is considered a critical step in the biological activity of these compounds. nih.gov It is hypothesized that the ultimate carcinogenic metabolite of this compound would be its corresponding arylnitrenium ion, which would then react with DNA to form the characteristic adducts.
Oxidative DNA Damage Pathways
In addition to direct covalent adduction, another significant mechanism of DNA damage by xenobiotics is through the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA.
Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. They include the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). noaa.gov While ROS are normal byproducts of cellular metabolism, their overproduction can lead to a state of oxidative stress. noaa.gov The metabolism of certain chemical compounds, including some azo dyes, can contribute to an increased cellular load of ROS. nih.govnih.gov This can occur through various mechanisms, such as the enzymatic activities of cytochrome P450 or peroxidases during the metabolic activation of the xenobiotic. nih.gov Although direct evidence for ROS generation by this compound is not available, it is a plausible pathway for its genotoxicity, given the established link between the metabolism of other aromatic compounds and ROS production. nih.gov
| Type of ROS | Description | Potential Source in Xenobiotic Metabolism |
|---|---|---|
| Superoxide Anion (O₂•⁻) | Generated by the one-electron reduction of molecular oxygen. | Mitochondrial electron transport chain, NADPH oxidases. noaa.gov |
| Hydrogen Peroxide (H₂O₂) | Formed from the dismutation of superoxide or the two-electron reduction of oxygen. | Can be a product of various enzymatic reactions, including those involving cytochrome P450. noaa.gov |
| Hydroxyl Radical (•OH) | A highly reactive species formed from H₂O₂ via the Fenton reaction. | Can be generated in the presence of transition metals and H₂O₂. noaa.gov |
Once generated, ROS can attack DNA, leading to a variety of oxidative lesions. Guanine is the most easily oxidized of the DNA bases, and one of the most common and well-studied oxidative DNA lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). researchgate.net The formation of 8-oxodG occurs when a hydroxyl radical attacks the C8 position of guanine. researchgate.net This lesion is mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions. nih.gov The measurement of 8-oxodG levels in cellular DNA is a widely used biomarker for assessing oxidative DNA damage. mdpi.com An increase in 8-oxodG has been observed in cultured cells exposed to various chemical agents that induce oxidative stress. mdpi.com Therefore, it is plausible that if this compound or its metabolites induce ROS production, this would lead to an increase in the formation of 8-oxodG and other oxidative DNA lesions.
Metal-Mediated and NADH-Dependent Oxidative Damage
There is a lack of published research specifically investigating the role of metal ions and the coenzyme NADH in mediating oxidative damage induced by the metabolites of this compound. While studies on analogous compounds suggest that metabolic activation can lead to the generation of reactive species capable of participating in redox cycling with metals like copper and iron, thereby producing reactive oxygen species (ROS) and causing oxidative stress, no such data has been found specifically for this compound. The potential for its metabolites to engage in NADH-dependent enzymatic or non-enzymatic reactions that could exacerbate oxidative damage remains an area for future investigation.
Macromolecular Binding to Cellular Proteins
Detailed characterization of the binding of this compound or its metabolites to cellular proteins is not described in the current body of scientific literature. The process of forming carcinogen-protein adducts is a critical aspect of the toxicity of many chemical carcinogens. However, information regarding the specific proteins targeted, the nature of the covalent bonds formed, and the resulting structural and functional alterations to proteins following exposure to this particular chloro-substituted azo dye is not available.
Characteristics of Carcinogen-Protein Adducts
Without experimental data, the specific characteristics of protein adducts formed by this compound metabolites cannot be detailed. This includes information on the amino acid residues involved in the binding, the stability of the adducts, and their immunochemical properties.
Implications of Protein Binding for Cellular Function
The functional consequences of protein adduction by metabolites of this compound on cellular processes are currently unknown. Inferences from related compounds suggest that such binding could lead to enzyme inhibition, disruption of cellular signaling pathways, and elicitation of an immune response. However, without specific studies on this compound, any such discussion would be speculative and fall outside the strict constraints of this report.
Genotoxicity and Mutagenicity Assessment of 3 Chloro 4 Dimethylaminoazobenzene
In Vitro Mutagenicity Assays
In vitro mutagenicity assays are fundamental in screening for the mutagenic potential of chemical substances. These tests utilize microorganisms or cultured mammalian cells to detect gene mutations or chromosomal alterations.
Salmonella Typhimurium Reversion Assay (Ames Test)
The Salmonella Typhimurium reversion assay, commonly known as the Ames test, is a widely used method to assess the mutagenic properties of chemical compounds. nih.gov This bacterial assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. nih.gov The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. nih.govnih.gov The number of revertant colonies is indicative of the mutagenic potential of the tested compound. nih.gov Different strains are used to detect various types of mutations, such as base-pair substitutions and frameshift mutations. nih.gov
Role of Metabolic Activation Systems (e.g., S-9 Mix) in Mutagenicity Expression
Many chemicals are not directly mutagenic but can be converted into mutagenic metabolites by enzymes in the body, primarily in the liver. nih.gov To mimic this metabolic process in vitro, a rat liver extract, known as the S-9 mix, is often incorporated into the Ames test and other genotoxicity assays. nih.govnih.gov The S-9 fraction contains a variety of enzymes that can metabolically activate or, in some cases, detoxify test substances. nih.gov The inclusion of the S-9 mix is crucial for identifying such pro-mutagens. nih.gov
For many aminoazobenzene derivatives, metabolic activation is a prerequisite for their mutagenic activity. nih.gov However, specific experimental results detailing the mutagenicity of 3'-Chloro-4-dimethylaminoazobenzene in the presence and absence of an S-9 mix are not documented in available scientific literature.
DNA Damage Detection in Cellular Systems
Beyond gene mutations, the ability of a compound to cause structural damage to DNA is another key indicator of genotoxicity. Various assays are employed to detect DNA damage in cellular systems.
Unscheduled DNA Synthesis (UDS) in Primary Cell Cultures
Unscheduled DNA synthesis (UDS) is a measure of DNA repair, specifically nucleotide excision repair (NER), which is a mechanism cells use to correct DNA damage. nih.goviaea.org In non-dividing cells, the incorporation of labeled nucleotides into DNA outside of the normal S-phase of cell division is indicative of DNA repair activity and is termed "unscheduled." nih.gov An increase in UDS following exposure to a chemical suggests that the substance has induced DNA damage that is being actively repaired by the cell. iaea.org Primary cultures of hepatocytes are often used for this assay as they are metabolically competent. nih.gov
Research on various aminoazobenzene compounds has demonstrated their ability to induce UDS in rat hepatocytes. nih.gov However, specific data quantifying the UDS response in primary cell cultures treated with this compound is not available in the reviewed literature.
DNA Strand Breakage Analysis (e.g., Comet Assay)
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. nih.gov Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head" of the comet. nih.govresearchgate.net The length and intensity of the comet tail are proportional to the amount of DNA damage. nih.gov
The Comet assay is a versatile tool for genotoxicity testing. nih.gov Despite its widespread use, there is no specific published data available from Comet assays conducted on cells exposed to this compound.
32P-Postlabeling for DNA Adduct Quantification
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, which are segments of DNA that have become covalently bound to a chemical. This technique is capable of detecting very low levels of DNA adducts, making it a valuable tool in genotoxicity and carcinogenicity studies. The formation of DNA adducts is a critical event in chemical carcinogenesis.
Studies on related aminoazobenzene derivatives have utilized ³²P-postlabeling to investigate the formation of hepatic DNA adducts. For instance, research has shown differences in the quantity and types of DNA adducts formed by different methoxy-4-aminoazobenzene isomers. However, there are no specific findings or data tables available from ³²P-postlabeling analyses of DNA from cells or tissues exposed to this compound.
Structure Activity Relationship Sar Studies of 3 Chloro 4 Dimethylaminoazobenzene Analogs
Impact of Substituent Position on Carcinogenic Activity
The position of substituents on the azobenzene (B91143) backbone significantly influences the carcinogenic potential of these molecules. Research has demonstrated that even the same substituent can confer vastly different activities depending on its location on the phenyl ring.
Studies comparing the carcinogenic activity of chloro-substituted derivatives of 4-dimethylaminoazobenzene have revealed a clear dependence on the position of the chlorine atom. nih.gov The carcinogenicity of these compounds follows the order of 3' > 2' > 4'. nih.gov
3'-Chloro-4-dimethylaminoazobenzene exhibits a carcinogenic activity that is comparable to the parent compound, 4-dimethylaminoazobenzene. nih.gov In contrast, the 2'-chloro and 4'-chloro analogs show a marked decrease in activity. Specifically, 2'-Chloro-4-dimethylaminoazobenzene is only about one-half to one-third as active as 4-dimethylaminoazobenzene, while 4'-Chloro-4-dimethylaminoazobenzene is even less potent, with approximately one-fourth the activity of the parent dye. nih.gov This demonstrates that the placement of the chloro group is a more critical determinant of carcinogenic potential than the mere presence of the substituent itself. nih.gov
Table 1: Comparative Carcinogenic Activity of Chloro-Substituted 4-Dimethylaminoazobenzene Derivatives
| Compound | Position of Chloro Group | Relative Carcinogenic Activity |
|---|---|---|
| 4-Dimethylaminoazobenzene | - | High |
| This compound | 3' | High (similar to parent) |
| 2'-Chloro-4-dimethylaminoazobenzene | 2' | Moderate (1/2 to 1/3 of parent) |
| 4'-Chloro-4-dimethylaminoazobenzene | 4' | Low (1/4 of parent) |
Data sourced from Miller & Miller, 1948. nih.gov
The observed differences in carcinogenic activity among the chloro-isomers can be attributed to a combination of electronic and steric effects. The 3'-chloro group, being electron-withdrawing, can influence the electron density distribution across the entire molecule. nih.gov This alteration in electronic properties can affect the metabolic activation of the compound, a critical step in its carcinogenic pathway. The specific position of the chloro group can also impact the molecule's interaction with metabolic enzymes.
Steric hindrance may also play a role, particularly in the case of the 2'-chloro derivative, where the substituent is closer to the azo linkage. This proximity could potentially interfere with the enzymatic processes required for metabolic activation. The 3'-position, being more remote, may exert its electronic influence without causing significant steric impediment to these crucial biochemical transformations.
Influence of Amino Group Substituents on Activity
The substituents on the amino group of 4-dimethylaminoazobenzene and its analogs are crucial for their carcinogenic activity. Modifications to this part of the molecule can dramatically alter their biological effects.
Metabolic N-demethylation is a key step in the activation of 4-dimethylaminoazobenzene. The resulting metabolite, 4-monomethylaminoazobenzene, is itself a potent carcinogen. nih.gov Further demethylation to 4-aminoazobenzene, however, leads to an inactive compound. nih.gov This highlights the importance of the N-methyl group for carcinogenicity.
Studies with other alkylated derivatives have shown that replacing the methyl groups with larger alkyl groups, such as in the diethyl derivative of 4-aminoazobenzene, results in an inactive compound. nih.gov However, 4-ethylmethylaminoazobenzene (B1614684) was found to have the same activity as 4-dimethylaminoazobenzene. nih.gov
A strong correlation exists between N-methylation and carcinogenic potency. The process of carcinogenesis for these compounds is believed to involve N-hydroxylation of the N-methyl group, a reaction that is dependent on the presence of at least one methyl group on the amino nitrogen. nih.gov
Research has shown that the rate of N-hydroxylation of N-methyl-4-aminoazobenzene (MAB) derivatives is well-correlated with the carcinogenic activity of the corresponding N,N-dimethyl-4-aminoazobenzene (DAB) derivatives. nih.gov In contrast, the initial rate of N-demethylation of DAB derivatives does not show a direct correlation with their carcinogenic activity. nih.gov This suggests that the critical step for determining carcinogenic potency is the enzymatic N-hydroxylation that follows N-demethylation. nih.gov Compounds that are readily N-hydroxylated after forming the monomethyl derivative tend to be more potent carcinogens. nih.gov
Role of the Azo Linkage and Phenylazo Group in Biological Activity
The biological activity of azo compounds is often attributed to their ability to be metabolized into reactive intermediates that can interact with cellular macromolecules like DNA and proteins. ijhmr.com A critical metabolic pathway for many azo dyes is the reductive cleavage of the azo bond, which results in the formation of aromatic amines. nih.gov In some cases, these resulting aromatic amines are known to be mutagenic or carcinogenic. nih.gov
The entire phenylazo moiety is essential for the specific carcinogenic activity of compounds like this compound. The conjugated system formed by the two phenyl rings and the azo linkage allows for delocalization of electrons, which influences the molecule's stability and redox properties. ijhmr.com This electronic configuration is crucial for the metabolic activation steps, including N-hydroxylation, that lead to the ultimate carcinogenic species. researchgate.net
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 3'-Chloro-4-dimethylaminoazobenzene. These calculations provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic properties.
A study utilizing DFT with the B3LYP functional and 6-311++G(d,p) basis set has reported on the ground state molecular structure, spectroscopic properties, and nonlinear optical (NLO) properties of this azo compound. nih.gov The optimized geometric parameters obtained from these calculations demonstrated good agreement with experimental data. nih.gov Furthermore, the vibrational wavenumbers were calculated and compared with experimental FT-IR spectra, aiding in the identification of vibrational transitions. nih.gov
The electronic absorption spectra, predicted using the time-dependent DFT (TD-DFT) method, also showed good correlation with experimental observations. nih.gov Importantly, these calculations revealed a non-zero first hyperpolarizability value, indicating that this compound exhibits second-order NLO behavior. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) was also performed, providing insights into the molecule's reactivity and potential interaction sites. nih.gov The chemical hardness, derived from these calculations, offers a measure of the molecule's reactivity and charge transfer capabilities. researchgate.net
| Parameter | Computational Method | Basis Set | Finding | Reference |
| Molecular Geometry | DFT (B3LYP) | 6-311++G(d,p) | Good agreement with experimental data. | nih.gov |
| Vibrational Wavenumbers | DFT (B3LYP) | 6-311++G(d,p) | Correlated with experimental FT-IR spectra. | nih.gov |
| Electronic Absorption | TD-DFT | Not specified | Good agreement with experimental spectra. | nih.gov |
| First Hyperpolarizability | DFT (B3LYP) | 6-311++G(d,p) | Non-zero value, indicating NLO behavior. | nih.gov |
| ¹H Chemical Shifts | GIAO | Not specified | Compared with experimental data. | nih.gov |
This table is based on data from a study by Mary et al. (2016).
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
MD simulations can model the binding of small molecules to biological membranes, which is a critical step in understanding their permeation and potential toxicity. nih.gov These simulations can reveal the mechanisms of binding and how the small molecule affects the structure and dynamics of the membrane. nih.gov For charged small molecules, MD simulations can elucidate the distinct binding mechanisms, which can be driven by hydrophobic effects or direct electrostatic interactions. nih.gov
Molecular docking, a related computational technique, is frequently used to predict the binding orientation and affinity of a small molecule to a target protein. This method is valuable in identifying potential biological targets and understanding the initial binding events that can lead to a biological response. For instance, docking studies have been used to evaluate the potential of various aromatic compounds as enzyme inhibitors. asiapharmaceutics.infonih.gov
Prediction of Metabolic Pathways and Reactive Intermediates
The metabolism of azo compounds like this compound is a crucial factor in determining their biological activity and toxicity. In silico tools can be employed to predict the metabolic fate of this compound, identifying potential metabolic pathways and the formation of reactive intermediates.
Azo dyes are primarily metabolized through reductive cleavage of the azo bond (-N=N-), a reaction often carried out by azoreductases found in liver microsomes and intestinal microbiota. nih.gov This reduction leads to the formation of aromatic amines, which can be further metabolized. nih.gov Computational tools and databases can help predict these metabolic transformations. acs.org For example, rule-based systems and machine learning approaches can predict plausible enzymatic reactions and the resulting metabolites based on the compound's structure. acs.orgnih.gov
The in vitro metabolism of azo compounds has been shown to be influenced by various factors, and species differences in metabolic rates have been observed. nih.gov Computational models can help to extrapolate these findings and predict the metabolic profile in humans. The formation of reactive intermediates, which can covalently bind to macromolecules and induce toxicity, is a key concern. In silico methods can help to identify atoms or bonds in the parent molecule that are susceptible to metabolic activation.
In Silico Assessment of Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools for predicting the biological activity or toxicity of chemicals based on their molecular structure. dergipark.org.tr These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as mutagenicity or skin sensitization. dergipark.org.trbogazici.edu.tr
For azo dyes, QSAR models have been developed to predict their mutagenic activity. bogazici.edu.tr These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed mutagenic potential. bogazici.edu.tr Such models can be used to screen new or untested azo dyes for potential genotoxicity. The applicability domain of a QSAR model is important to consider, as it defines the chemical space for which the model's predictions are reliable. bogazici.edu.tr
The presence of certain functional groups, such as nitro groups or halogens like chlorine, can significantly influence the toxicity of azo dyes. dergi-fytronix.comnih.gov For example, halogenated analogs of some dyes have shown different reactivity rates. nih.gov QSAR and other in silico approaches can help to quantify these structure-activity relationships, aiding in the design of safer chemicals. dergipark.org.tr The toxicological properties of aromatic amines, which are metabolites of azo dyes, are also a subject of QSAR studies. dergipark.org.tr
In Vitro Experimental Models and Methodologies in 3 Chloro 4 Dimethylaminoazobenzene Research
Cell-Free Systems for Metabolic Activation Studies
Cell-free systems are fundamental tools for dissecting the initial metabolic steps that can transform a parent compound into reactive, and potentially harmful, metabolites. nih.gov These systems typically utilize the supernatant fraction of a liver homogenate centrifuged at 9,000xg, commonly known as the S9 fraction. trinova.de This S9 mix contains a rich cocktail of cytosolic and microsomal enzymes, including the critical cytochrome P450 (CYP450) family of enzymes responsible for xenobiotic metabolism. trinova.denih.gov
In the context of 3'-Chloro-4-dimethylaminoazobenzene research, S9-based assays are used to simulate hepatic metabolism. The process involves incubating the compound with the S9 fraction, which is fortified with a mixture of cofactors necessary for enzymatic activity. This cofactor mix, often called an NADPH-generating system, typically includes NADP+ and glucose-6-phosphate. trinova.de The enzymes in the S9 fraction, particularly CYP450 oxidoreductases, utilize these cofactors to catalyze oxidative reactions, such as N-demethylation and ring hydroxylation, on the azo compound. nih.govnih.gov
By analyzing the reaction mixture over time, researchers can identify the primary metabolites formed. Studies on related azo dyes have shown that this metabolic activation is a crucial step, as the resulting electrophilic metabolites are often the species that interact with cellular macromolecules like DNA. nih.gov The efficiency of this process can be enhanced by using S9 fractions from animals pre-treated with enzyme inducers like phenobarbital (B1680315), which increases the concentration of metabolic enzymes. trinova.de
Table 1: Typical Components of a Cell-Free S9 Metabolic Activation System
| Component | Function | Typical Concentration | Reference |
|---|---|---|---|
| Liver S9 Fraction | Source of cytosolic and microsomal metabolic enzymes (e.g., Cytochrome P450). | 4-10% (v/v) | trinova.de |
| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) | Cofactor for Cytochrome P450 reductase. | 4 mM | trinova.de |
| Glucose-6-phosphate (G6P) | Substrate for G6P dehydrogenase to regenerate NADPH from NADP+. | 5 mM | trinova.de |
| Phosphate (B84403) Buffer | Maintains optimal pH for enzymatic reactions. | 10 mM (pH 7.4) | trinova.de |
| Magnesium (as Mg-Aspartate or MgCl2) | Cofactor for various enzymes, including isocitrate dehydrogenase. | 8 mM | trinova.de |
| Potassium Chloride (KCl) | Maintains ionic strength of the buffer. | 33 mM | trinova.de |
Primary Hepatocyte Cultures for DNA Damage and Metabolism Investigations
While cell-free systems are excellent for studying initial metabolic activation, primary hepatocyte cultures offer a more physiologically relevant model. These cultures consist of freshly isolated liver cells that retain a high degree of their metabolic competence for a limited time. nih.gov They are widely used to investigate the genotoxic potential of chemicals, including their ability to induce DNA damage and repair. nih.gov
A key methodology in this area is the Unscheduled DNA Synthesis (UDS) assay. nih.govnih.gov The UDS assay measures DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. Hepatocytes are treated with the test compound, such as this compound, along with radiolabeled thymidine (B127349) ([³H]-thymidine). If the compound or its metabolites cause DNA damage, the cell's repair machinery will excise the damaged segments and synthesize new DNA, incorporating the [³H]-thymidine. The amount of incorporated radioactivity, measured by autoradiography or scintillation counting, provides a quantitative measure of DNA repair and, by inference, DNA damage. nih.govnih.gov
These culture systems confirm that DNA damage can be caused by compounds that are not directly carcinogenic to the liver but are metabolized there. nih.gov Studies with structurally similar azo dyes have demonstrated a clear link between metabolic activation in hepatocytes and the induction of DNA damage, highlighting the importance of these cells as a comprehensive screening tool. nih.gov
Table 2: Research Findings from Primary Hepatocyte Studies on Related Azo Compounds
| Assay Type | Endpoint Measured | General Finding for Genotoxic Azo Dyes | Reference |
|---|---|---|---|
| Unscheduled DNA Synthesis (UDS) | Incorporation of [³H]-thymidine during DNA repair. | Dose-dependent increases in UDS indicate significant DNA damage. | nih.govnih.gov |
| Metabolite Profiling | Identification of metabolites formed within the cell. | Hepatocytes produce a range of metabolites, including N-demethylated and hydroxylated forms. | nih.gov |
| Oxidative Stress Markers | Levels of oxidative DNA adducts like 8-hydroxyguanine (B145757) (8-OH-Gua). | Increased levels of 8-OH-Gua and its repair activity suggest oxidative stress is a mechanism of damage. | nih.gov |
Cell Transformation Assays for Carcinogenic Potential Evaluation
Cell Transformation Assays (CTAs) are in vitro tests designed to model the stages of in vivo carcinogenesis and predict a chemical's carcinogenic potential. nih.goveuropa.eu These assays measure the ability of a compound to induce phenotypic changes in cultured cells, causing them to lose contact inhibition and form disorganized, multilayered colonies known as transformed foci. nih.goveuropa.eu These transformed cells can often induce tumors when injected into susceptible animals. nih.gov
The Syrian Hamster Embryo (SHE) cell transformation assay is a prominent model used for this purpose. nih.govnih.gov SHE cells are normal, diploid cells with a high capacity for metabolic activation, making them suitable for detecting both genotoxic and non-genotoxic carcinogens. nih.govoecd.org In the assay, primary SHE cells are exposed to the test chemical, and after a period of growth, the resulting colonies are scored for morphological transformation. oecd.org An increase in the frequency of transformed colonies relative to solvent controls indicates a positive result. nih.gov
Other cell lines, such as BALB/c 3T3 and Bhas 42, are also used. europa.euresearchgate.net The Bhas 42 assay is particularly noted for its ability to detect both tumor-initiating and tumor-promoting activities. researchgate.net These assays are crucial for screening compounds like this compound, providing data on their potential to initiate or promote the multi-step process of cancer development. europa.eumdpi.com
Table 3: Characteristics of Common Cell Transformation Assays
| Assay Model | Cell Type | Key Features | Reference |
|---|---|---|---|
| Syrian Hamster Embryo (SHE) Assay | Primary embryonic fibroblasts | Metabolically competent; detects genotoxic and non-genotoxic carcinogens; high concordance with rodent bioassays. | nih.govnih.govoecd.org |
| BALB/c 3T3 Assay | Mouse fibroblast cell line | Used to assess morphological transformation and foci formation; established protocol for regulatory consideration. | europa.eunih.gov |
| Bhas 42 Assay | v-Ha-ras-transfected BALB/c 3T3 cells | Sensitive, short-term assay; designed to detect both initiating and promoting agents in a two-stage model. | researchgate.net |
Advanced Analytical Techniques for Metabolite and Adduct Detection
Identifying the specific molecules formed during metabolism and their subsequent reaction products with DNA is critical to understanding the mechanism of action of this compound. This requires highly sensitive and specific analytical techniques.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique. mdpi.com HPLC is used to separate the complex mixture of parent compound, metabolites, and DNA adducts from a biological sample. youtube.com The separated components then enter the mass spectrometer, which provides precise mass-to-charge ratio data, allowing for the identification and quantification of each molecule. mdpi.com Techniques like UPLC-Q/Orbitrap MS offer high-resolution mass analysis, which is invaluable for elucidating the structures of novel metabolites. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is often used as the ionization source for analyzing such compounds. mdpi.com
For the specific detection of DNA adducts, which are often present in very low quantities, the ³²P-postlabeling assay is a highly sensitive method. This technique involves enzymatically digesting the DNA to nucleotides, enriching the adducts, and then transferring a ³²P-labeled phosphate to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography and quantified by their radioactivity. This method does not require prior knowledge of the adduct structure and is capable of detecting as little as one adduct per 10⁹⁻¹⁰ normal nucleotides.
Table 4: Analytical Techniques in Azo Compound Research
| Technique | Abbreviation | Primary Application | Key Advantages | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation of metabolites and DNA adducts from complex mixtures. | High separation efficiency; can be coupled with various detectors. | mdpi.comyoutube.com |
| Mass Spectrometry | MS | Identification and structural elucidation of metabolites and adducts. | High sensitivity and specificity; provides molecular weight and fragmentation data. | mdpi.com |
| ³²P-Postlabeling Assay | - | Ultra-sensitive detection and quantification of DNA adducts. | Extremely high sensitivity; does not require radiolabeled compound or authentic adduct standards. |
Interactions of 3 Chloro 4 Dimethylaminoazobenzene with Modulatory Agents
Inhibition of Carcinogenesis by Dietary Components
The carcinogenic effects of azo compounds can be mitigated by various dietary components. These chemopreventive agents can interfere with the metabolic activation of the carcinogen, enhance detoxification processes, or inhibit the promotion and progression of carcinogenesis.
Studies with Carotenoids (e.g., Beta-Carotene)
Beta-carotene (B85742), a precursor to vitamin A, has been investigated for its protective effects against hepatocarcinogenesis induced by 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-Me-DAB). Dietary supplementation with beta-carotene has been shown to be effective in reducing the incidence of liver tumors in animal models. nih.gov
One of the key mechanisms of beta-carotene's protective action is its ability to modulate antioxidant defense systems in the liver. Studies have demonstrated that beta-carotene can limit the increase of glutathione (B108866) (GSH) and related enzymes like glutathione S-transferases (GST), gamma-glutamyl transpeptidase (GGT), and glutathione peroxidase (GPX) in both hyperplastic nodules and the surrounding liver tissue. nih.gov This modulation of antioxidant enzymes suggests that beta-carotene helps to counteract the oxidative stress induced by the carcinogen.
Furthermore, research indicates that beta-carotene administration leads to a decrease in the number and size of hyperplastic nodules, which are considered pre-neoplastic lesions. nih.gov The protective effects are correlated with the hepatic levels of beta-carotene and vitamin A. nih.gov In studies involving 1,4-dimethylaminoazobenzene (DAB), beta-carotene supplementation partially reversed the enhancement of glutathione S-transferase, an enzyme often used as a marker for hepatocarcinogenesis. nih.gov
Table 1: Effect of Beta-Carotene on 3'-Me-DAB-Induced Hepatocarcinogenesis Markers
| Marker | Effect of 3'-Me-DAB | Effect of Beta-Carotene Supplementation | Reference |
|---|---|---|---|
| Glutathione (GSH) | Increased | Limited the increase | nih.gov |
| Gamma-Glutamyl Transpeptidase (GGT) | Increased | Limited the increase | nih.gov |
| Glutathione S-Transferases (GST) | Increased | Limited the increase | nih.gov |
| Glutathione Peroxidase (GPX) | Increased | Limited the increase | nih.gov |
| Hyperplastic Nodules | Increased number and size | Decreased number and size | nih.gov |
Effects of Other Chemopreventive Agents (e.g., Curcumin (B1669340), Tea Extracts)
Other natural compounds have also shown promise in inhibiting carcinogenesis induced by related azo compounds. Curcumin, the active component of turmeric, is a well-studied chemopreventive agent. It has been shown to have anti-tumoral, antioxidant, and anti-inflammatory properties, and it can induce apoptosis in various cancer cell lines. nih.gov In the context of chemically-induced carcinogenesis, curcumin has been found to restore the activities of detoxification enzymes like glutathione-S-transferase (GST) and glutathione reductase (GR). smj.org.sg
Tea extracts, particularly from green tea, contain polyphenols like epigallocatechin-3-gallate (EGCG) that possess antimutagenic properties. nih.gov Different types of tea extracts have shown varying degrees of inhibitory effects against the mutagenicity of various carcinogens. nih.gov For instance, oolong tea has demonstrated a strong antimutagenic effect against 2-acetylaminofluorene, another carcinogen that, like some azo dyes, undergoes metabolic activation in the liver. nih.gov
Table 2: Chemopreventive Actions of Curcumin and Tea Extracts
| Agent | Proposed Mechanism of Action | Target Carcinogen (in studies) | Reference |
|---|---|---|---|
| Curcumin | Restoration of detoxification enzyme activity (GST, GR) | 7,12-dimethylbenz[a]anthracene (DMBA) | smj.org.sg |
| Green Tea Extract (EGCG) | Antimutagenic, scavenges electrophilic mutagens | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | nih.gov |
| Oolong Tea Extract | Antimutagenic | 2-acetylaminofluorene (AAF) | nih.gov |
Modulation of Metabolism by Environmental or Medicinal Agents
The metabolic fate of 3'-Chloro-4-dimethylaminoazobenzene and its analogs is a critical determinant of their carcinogenic potential. This metabolism can be significantly altered by co-exposure to other chemical agents.
Antagonistic Effects with Other Carcinogens (e.g., 3-Methylcholanthrene)
The polycyclic aromatic hydrocarbon 3-methylcholanthrene (B14862) (3-MC) has been shown to inhibit the hepatocarcinogenesis induced by 3'-Me-DAB in rats. nih.govnih.gov When administered concurrently with 3'-Me-DAB, 3-MC reduced the incidence of liver neoplasms and delayed their development. nih.gov This antagonistic effect is believed to be due to the induction of hepatic microsomal enzymes by 3-MC, which alters the metabolic pathway of the azo dye, potentially leading to the formation of less carcinogenic metabolites.
This interaction highlights the complex interplay between different chemical compounds within the body and how exposure to one agent can influence the toxicity of another.
Impact on Hepatic Enzyme Systems and Detoxication Pathways
The liver is the primary site of metabolism for azo compounds, involving a complex network of phase I and phase II enzymes. Phase I enzymes, such as the cytochrome P450 (CYP450) family, are responsible for the initial activation of these carcinogens, often through N-hydroxylation. Phase II enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), are involved in the detoxification and excretion of the reactive metabolites.
The balance between phase I activation and phase II detoxification is crucial. An increase in the activity of phase I enzymes without a corresponding increase in phase II enzymes can lead to an accumulation of carcinogenic metabolites and an increased risk of cancer. Conversely, induction of phase II enzymes can enhance the detoxification and elimination of the carcinogen.
Studies on related azo compounds have shown that their administration can lead to significant alterations in hepatic enzyme activities. For example, mitochondrial function in the liver can be impaired, affecting oxidative phosphorylation and the activity of membrane-bound ATPases. nih.gov The metabolism of these compounds is dependent on the cytochrome P-450-dependent monooxygenases. nih.gov
Various dietary components can modulate these detoxification pathways. For example, cruciferous vegetables can induce both phase I and phase II enzymes, while compounds like curcumin have been shown to enhance the activity of phase II detoxification enzymes, thereby promoting the excretion of carcinogens. smj.org.sgnih.gov
Table 3: Modulation of Hepatic Enzymes by Azo Compounds and Other Agents
| Enzyme System | Effect of Azo Compounds (e.g., 3'-Me-DAB) | Modulatory Agent | Effect of Modulatory Agent | Reference |
|---|---|---|---|---|
| Cytochrome P450 (Phase I) | Substrate for activation | 3-Methylcholanthrene | Induction of enzymes, altering metabolism | nih.gov |
| Glutathione S-Transferases (Phase II) | Can be induced | Curcumin | Enhanced activity | smj.org.sg |
| Mitochondrial Enzymes | Impaired oxidative phosphorylation | - | - | nih.gov |
Q & A
Q. What are the standard laboratory synthesis protocols for 3'-Chloro-4-dimethylaminoazobenzene, and what are the critical reaction parameters to ensure yield and purity?
Methodological Answer: The synthesis typically involves diazo coupling reactions between a chlorinated aniline derivative and a dimethylamino-substituted benzene precursor. Key steps include:
- Diazotization : Use of nitrous acid (HNO₂) to convert 3-chloroaniline to its diazonium salt.
- Coupling : Reaction with N,N-dimethylaniline under controlled pH (acidic or neutral) to form the azo bond.
- Purification : Recrystallization using ethanol or methanol to isolate the product.
Q. Critical Parameters :
- Temperature control (<5°C during diazotization to prevent decomposition).
- pH adjustment to optimize coupling efficiency.
- Solvent selection to minimize side reactions (e.g., ethanol for polar intermediates).
Reference to analogous azo compound synthesis and decomposition pathways can be found in .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloro at 3', dimethylamino at 4) via chemical shifts (e.g., dimethylamino protons at δ 2.8–3.2 ppm).
- Mass Spectrometry (MS) :
- Infrared (IR) Spectroscopy :
- Azo bond (N=N) stretching at ~1450–1600 cm⁻¹; C-Cl stretch at ~550–750 cm⁻¹.
Q. Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 350–450 nm for azo compounds) assess purity.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : Classified as a questionable carcinogen with neoplastigenic data (oral TDLo in rats: 4900 mg/kg over 17 weeks) .
- Decomposition Hazards : Emits toxic Cl⁻ and NOx fumes upon heating. Use fume hoods and sealed reaction systems.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Neutralize acidic residues before disposal; follow OSHA 1910.1020 guidelines for medical monitoring .
Advanced Research Questions
Q. How can researchers design in vitro or in vivo studies to elucidate the carcinogenic mechanisms of this compound?
Methodological Answer:
- In Vitro Models :
- Use hepatic cell lines (e.g., HepG2) to study metabolic activation via cytochrome P450 enzymes. Measure DNA adduct formation using ³²P-postlabeling.
- In Vivo Models :
- Administer subchronic doses (e.g., 100–500 mg/kg) to rodents. Monitor hepatic nodules and employ histopathology to assess hepatocellular carcinoma progression.
- Comparative Studies : Compare metabolic pathways with non-chlorinated analogs (e.g., 4-dimethylaminoazobenzene) to isolate the role of the chloro substituent .
Q. What analytical methodologies are recommended for detecting and quantifying degradation products of this compound under varying environmental conditions?
Methodological Answer:
- Ion Chromatography (IC) : Quantify Cl⁻ and NO₃⁻/NO₂⁻ ions in aqueous solutions.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products (e.g., chlorobenzene derivatives) using DB-5MS columns.
- High-Resolution Mass Spectrometry (HRMS) : Identify non-volatile intermediates (e.g., hydroxylated azo compounds) in soil or biological matrices.
Q. Environmental Simulation :
Q. In comparative structure-activity relationship (SAR) studies, how does the introduction of the chloro and dimethylamino groups influence the compound's biochemical interactions compared to its parent azobenzene derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : The chloro group at 3′ increases electrophilicity, enhancing DNA alkylation potential.
- Electron-Donating Effects : The dimethylamino group at 4 stabilizes the azo bond, prolonging metabolic half-life.
- SAR Experimental Design :
- Synthesize analogs (e.g., 3′-fluoro, 4-methoxy) and compare mutagenicity in Ames tests.
- Computational modeling (e.g., DFT calculations) to predict binding affinity with hepatic enzymes like CYP1A2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
